molecular formula C17H22FN3O5S B2765779 2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone CAS No. 1351661-06-7

2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone

Cat. No.: B2765779
CAS No.: 1351661-06-7
M. Wt: 399.44
InChI Key: DYSFBQVDQMIIBZ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone is a synthetic organic compound. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone typically involves multi-step reactions, often beginning with the formation of a core azetidine ring, followed by the introduction of piperazine and sulfonyl groups. The fluorophenoxy component is often introduced via nucleophilic substitution reactions. Key reagents include fluorophenol, piperazine derivatives, and various catalysts under specific reaction conditions.

Industrial Production Methods

Industrial-scale production may adopt high-yield processes with optimized reaction conditions, ensuring efficiency and cost-effectiveness. This might involve continuous flow synthesis techniques, utilizing automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative reactions, particularly on the piperazine ring.

  • Reduction: : Reductive amination can be applied in intermediate synthesis steps.

  • Substitution: : Commonly involves nucleophilic substitution at the fluorophenoxy moiety.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, peracids.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

  • Solvents: : Organic solvents like dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products of these reactions often include modified azetidine compounds with different substituents introduced at various positions on the molecule, maintaining the core structure intact.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone has several promising applications:

  • Chemistry: : Used as a key intermediate in synthesizing complex molecules.

  • Biology: : Investigated for its biological activity, including potential anti-cancer properties.

  • Medicine: : Studied for its potential as a therapeutic agent in various diseases.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

This compound interacts with specific molecular targets, often proteins or enzymes, disrupting normal cellular processes. The exact mechanism can involve binding to active sites, modifying enzyme activity, and altering signal transduction pathways.

Comparison with Similar Compounds

2-(2-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone can be compared to other compounds with similar structures:

  • 2-(2-Fluorophenoxy)-1-(3-(4-methylpiperazine-1-carbonyl)azetidin-1-yl)ethanone: : Lacks the sulfonyl group, which may affect its pharmacological properties.

  • 2-(4-Fluorophenoxy)-1-(3-(4-(methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone: : Different substitution pattern on the phenoxy group, potentially leading to different biological activity.

  • 1-(3-(4-(Methylsulfonyl)piperazine-1-carbonyl)azetidin-1-yl)ethanone: : Lacks the fluorophenoxy group, making it less versatile.

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Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(4-methylsulfonylpiperazine-1-carbonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O5S/c1-27(24,25)21-8-6-19(7-9-21)17(23)13-10-20(11-13)16(22)12-26-15-5-3-2-4-14(15)18/h2-5,13H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSFBQVDQMIIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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